molecular formula C7H9N3O4 B413351 Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate CAS No. 311774-00-2

Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B413351
CAS No.: 311774-00-2
M. Wt: 199.16g/mol
InChI Key: HPYQBSCEKLRZLZ-UHFFFAOYSA-N
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Description

Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of ethyl 2-(acetylamino)acetate with hydrazine hydrate, followed by cyclization with carbon disulfide and subsequent oxidation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods: Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenated compounds; reactions often require the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate
  • Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Comparison: Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-13-7(12)5-6(8-4(2)11)10-14-9-5/h3H2,1-2H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYQBSCEKLRZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NON=C1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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